3-(5-Bromopyridin-2-yl)cyclobutan-1-one
Description
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-9(11-5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRVJYTWOQYECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)cyclobutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and cyclobutanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a suitable solvent. Common bases include potassium carbonate or sodium hydride, while solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom on the pyridine ring is replaced by the cyclobutanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
3-(5-Bromopyridin-2-yl)cyclobutan-1-one serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the introduction of various functional groups.
- Coupling Reactions: It can undergo coupling reactions with other carbon-containing compounds to form larger frameworks.
Reaction Conditions:
The synthesis typically involves controlled conditions using bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Biological Applications
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. The presence of the bromine atom may enhance its efficacy against bacterial strains by disrupting cellular processes .
Anticancer Activity:
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction, as indicated by increased caspase activity and DNA fragmentation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Mechanism of Action:
The compound likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may contribute to its anticancer and antimicrobial properties .
Medicinal Chemistry
Therapeutic Potential:
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development aimed at treating conditions such as cancer and infectious diseases .
Case Studies:
Several case studies highlight its applications:
- An antimicrobial efficacy study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against a range of pathogens, suggesting its potential as a lead compound for new antibiotics.
- Preclinical trials reported significant tumor size reduction in mouse models treated with this compound, indicating its potential in cancer therapy .
Industrial Applications
Pharmaceutical Development:
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its unique structure allows chemists to create novel compounds with desired biological activities .
Material Science:
The compound's properties make it suitable for developing new materials, including agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 3-(5-Bromopyridin-2-yl)cyclobutan-1-one and analogous cyclobutanone derivatives:
Table 1: Comparative Analysis of Cyclobutanone Derivatives
Key Comparisons:
Substituent Positional Effects: The 5-bromopyridin-2-yl group in the target compound offers a para-substituted bromine, which is more electronically favorable for cross-coupling compared to the meta-substituted 3-bromo analog. This positional difference can significantly impact reaction yields in Suzuki-Miyaura couplings . In contrast, 3-(benzyloxy)cyclobutan-1-one lacks a halogen, limiting its use in coupling reactions but improving solubility in non-polar solvents .
Functional Group Diversity: The tert-butyl carbamate and Boc-amino groups in other derivatives (e.g., CAS 154748-49-9, 1008773-79-2) introduce orthogonal reactivity, enabling selective deprotection or conjugation in multistep syntheses. These are absent in the bromopyridinyl analogs . The carboxylic acid in cis-3-(tert-Boc-amino)cyclobutanecarboxylic acid allows for salt formation or esterification, expanding its utility in drug delivery systems .
The 5-bromopyridin-2-yl group’s electron-withdrawing nature polarizes the cyclobutanone carbonyl, increasing its electrophilicity compared to benzyloxy or carbamate-substituted analogs .
Biological Activity
3-(5-Bromopyridin-2-yl)cyclobutan-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of bromine and pyridine in its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C₉H₈BrN₁O
- CAS Number : 2002705-28-2
The structure features a cyclobutanone core substituted with a 5-bromopyridine moiety, which may influence its reactivity and biological interactions.
Antimicrobial Activity
The presence of bromine and nitrogen in the pyridine ring suggests potential antimicrobial properties. Research indicates that halogenated pyridines can exhibit enhanced activity against various bacterial strains due to their ability to disrupt cellular processes .
Study on Anticancer Activity
A study focusing on a structurally related compound found that it exhibited significant cytotoxicity across multiple cancer cell lines. The compound was noted for inducing cell cycle arrest and apoptosis, particularly in Jurkat cells (IC₅₀ = 4.64 ± 0.08 µM). This suggests that this compound may have similar effects due to its structural components .
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds, revealing promising interactions with key biological targets such as MMPs. These studies provide a computational basis for predicting the binding affinity and inhibitory potential of this compound against these enzymes, which play a crucial role in cancer metastasis .
Comparative Analysis of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Potential (needs further study) | Possible (related compounds show activity) | Inhibition of MMPs |
| Related Pyridine Derivative | IC₅₀ = 4.64 µM (Jurkat cells) | Effective against Gram-positive bacteria | Apoptosis induction |
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-(5-Bromopyridin-2-yl)cyclobutan-1-one, and what intermediates are critical?
- Methodological Answer : Synthesis often involves coupling a brominated pyridine moiety to a cyclobutanone scaffold. For example, tert-butyl N-(3-oxocyclobutyl) carbamate (CAS: 154748-49-9) can serve as a cyclobutanone precursor, with subsequent deprotection and functionalization . The bromine at the 5-position on pyridine is typically introduced via electrophilic substitution or cross-coupling reactions, leveraging the reactivity of pyridine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify cyclobutanone ring protons (δ ~2.5–3.5 ppm) and pyridine aromatic signals (δ ~7.5–8.5 ppm).
- IR : A strong carbonyl stretch (~1700–1750 cm) confirms the cyclobutanone ketone.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHBrNO).
- X-ray Crystallography : Programs like SHELXL refine crystal structures, though this requires high-quality single crystals .
Q. How does the bromine substituent influence the compound's stability and reactivity?
- Methodological Answer : The bromine at the 5-position on pyridine acts as a directing group in electrophilic substitution and participates in cross-coupling reactions (e.g., Suzuki-Miyaura). Its electronegativity and size slow hydrolysis compared to chloro or fluoro analogs but enhance leaving-group potential in nucleophilic aromatic substitution .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for functionalizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for reactions like ketone reduction or bromine substitution. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring, guiding regioselective modifications . Software suites (Gaussian, ORCA) optimize geometries and simulate spectroscopic data for validation.
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Systems : Pd(PPh) vs. Buchwald-Hartwig catalysts for Suzuki couplings.
- Solvent Effects : Polar aprotic solvents (DMF, THF) vs. toluene influence reaction rates.
- Temperature Control : Microwave-assisted synthesis may improve reproducibility .
Q. How does the cyclobutanone ring strain affect the compound's utility in drug discovery?
- Methodological Answer : The strained cyclobutanone enhances binding affinity to target proteins (e.g., kinases) by restricting conformational freedom. Its ketone can be reduced to a hydroxyl group for prodrug strategies or oxidized to introduce additional functionality. Comparative studies with cyclohexanone analogs show improved metabolic stability .
Q. What are the challenges in enantioselective synthesis of derivatives from this compound?
- Methodological Answer : Achieving asymmetry in the cyclobutanone ring requires chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution. Dynamic kinetic resolution (DKR) under basic conditions can invert stereochemistry at the ketone carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
